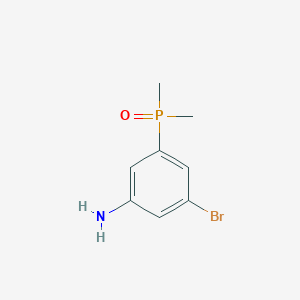

3-Bromo-5-(dimethylphosphoryl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-(dimethylphosphoryl)aniline, also known as BDPA, is a chemical compound with a molecular formula of C8H11BrNOP . It has a molecular weight of 248.06 .

Molecular Structure Analysis

The InChI code for 3-Bromo-5-(dimethylphosphoryl)aniline is1S/C8H11BrNOP/c1-12(2,11)8-4-6(9)3-7(10)5-8/h3-5H,10H2,1-2H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis and Pharmacokinetic Evaluation

Brominated anilines and their derivatives are frequently synthesized for various purposes, including pharmacokinetic and pharmacodynamic evaluations. For instance, the preparation of dimethoxy bromobenzene derivatives involves alkylation reactions that yield compounds used for in vivo studies. This process illustrates the utility of brominated anilines in developing radiolabeled compounds for biological assessments (Wang, Fawwaz, & Heertum, 1993).

Radical Cyclization for Indolone Synthesis

Radical cyclization of N-(2-halogenoalkanoyl)-substituted anilines demonstrates another chemical application, leading to the formation of indolones (oxindoles) and highlighting the reactivity of such anilines under specific conditions. This method underscores the synthetic versatility of brominated aniline derivatives in producing complex heterocyclic structures (Nishio, Iseki, Araki, & Miyazaki, 2005).

Aromatic Organic Intermediates

Brominated aniline compounds serve as intermediates in the synthesis of various aromatic organic chemicals. The production of dimethyl bromoiodobenzenes, for example, involves bromination and other reactions, illustrating the role of these compounds in constructing chemically and commercially significant molecules (Yu, 2008).

Crystal Environment and Molecular Conformation

The study of molecular conformations in crystalline environments reveals the impact of crystal packing on the structural attributes of brominated anilines. Different conformations within the same crystal phase can offer valuable insights into the material properties and reactivity of these compounds (Ahmet, Silver, & Houlton, 1994).

Mechanism of Action

Target of Action

This compound belongs to the class of anilines, which are known to interact with various biological targets depending on their specific substitutions .

Mode of Action

Anilines and their derivatives are generally known to interact with their targets through various mechanisms, such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Anilines are known to be involved in various biochemical pathways depending on their specific substitutions and the biological context .

Pharmacokinetics

The bioavailability of this compound would depend on these properties, which are influenced by factors such as its physicochemical properties, formulation, route of administration, and individual patient characteristics .

Result of Action

Anilines and their derivatives can have various effects at the molecular and cellular level, depending on their specific substitutions and the biological context .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-(dimethylphosphoryl)aniline can be influenced by various environmental factors . These may include factors such as pH, temperature, presence of other substances, and specific characteristics of the biological environment .

properties

IUPAC Name |

3-bromo-5-dimethylphosphorylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrNOP/c1-12(2,11)8-4-6(9)3-7(10)5-8/h3-5H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPWORIIOQIZGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=CC(=C1)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrNOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarbonitrile](/img/structure/B2807891.png)

![S-[(2-Methyl-4-oxoazetidin-2-yl)methyl] ethanethioate](/img/structure/B2807895.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2807901.png)

![Methyl 3-[(2-chloroacetyl)amino]-3-(3-methylphenyl)propanoate](/img/structure/B2807902.png)

![{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]thio}acetic acid](/img/structure/B2807905.png)

![2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide](/img/structure/B2807906.png)

![6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2807909.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B2807912.png)

![3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2807913.png)